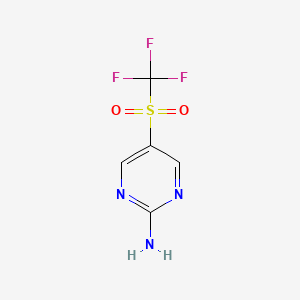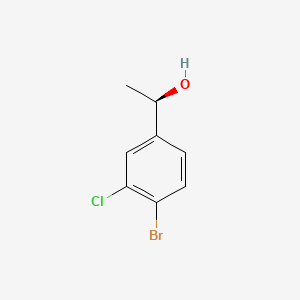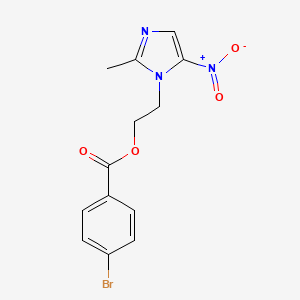
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine is a chemical compound with the molecular formula C5H7F5N. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a cyclobutane ring, making it a unique and interesting compound in the field of organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with difluoromethylamine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This makes it a valuable compound for studying molecular interactions and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanol
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness
Compared to similar compounds, this compound is unique due to its specific arrangement of fluorine atoms and the cyclobutane ring structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C5H6F5N |
|---|---|
Poids moléculaire |
175.10 g/mol |
Nom IUPAC |
3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H6F5N/c6-4(7)1-3(11,2-4)5(8,9)10/h1-2,11H2 |
Clé InChI |
AIEIQBMACXPPFT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
